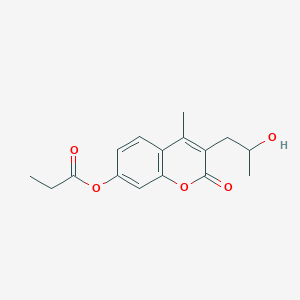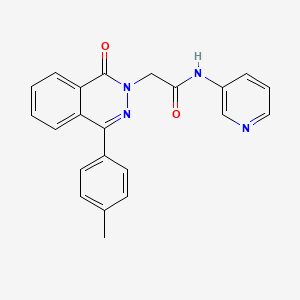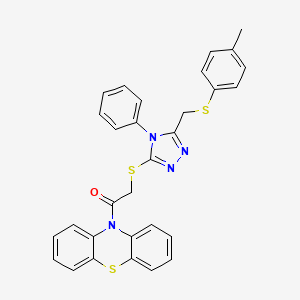![molecular formula C25H31NO2S B11089599 8-(2-Methylbutan-2-yl)-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11089599.png)
8-(2-Methylbutan-2-yl)-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Die Verbindung enthält einen Spiro[4.5]decan-3-on-Kern, der aus einem bicyclischen System mit einem Schwefelatom (Thia) und einem Stickstoffatom (Aza) im Ring besteht.
- Zu den Substituenten gehören eine Phenoxyphenylgruppe und eine Isobutylgruppe.
- Ihre Summenformel lautet C₂₃H₃₁NO₂S, und ihr Molekulargewicht beträgt etwa 385,6 g/mol.
8-(2-Methylbutan-2-yl)-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-on: ist eine spirocyclische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet.
Herstellungsmethoden
Synthesewege:
Industrielle Produktion:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(TERT-PENTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the phenoxyphenyl and tert-pentyl groups. A common synthetic route may include:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Introduction of the Phenoxyphenyl Group: This step involves the coupling of a phenoxyphenyl moiety to the spirocyclic core. Common reagents for this step include phenol derivatives and coupling agents such as palladium catalysts.
Introduction of the Tert-Pentyl Group: The final step involves the alkylation of the spirocyclic core with a tert-pentyl group. This can be achieved using alkyl halides and strong bases.
Industrial Production Methods
Industrial production of 8-(TERT-PENTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Häufige Reagenzien und Bedingungen:
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für spirocyclische Verbindungen in der Wirkstoffforschung verwendet.
Biologie: Untersucht auf potenzielle biologische Aktivität (z. B. antimikrobiell, Antitumor).
Medizin: Es sind keine direkten medizinischen Anwendungen bekannt, aber seine Derivate könnten therapeutisches Potenzial haben.
Industrie: Begrenzte industrielle Anwendungen aufgrund seiner Komplexität.
Wirkmechanismus
Ziele und Pfade:
Wirkmechanismus
The mechanism of action of 8-(TERT-PENTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Eigenschaften
Molekularformel |
C25H31NO2S |
|---|---|
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
8-(2-methylbutan-2-yl)-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C25H31NO2S/c1-4-24(2,3)19-14-16-25(17-15-19)26(23(27)18-29-25)20-10-12-22(13-11-20)28-21-8-6-5-7-9-21/h5-13,19H,4,14-18H2,1-3H3 |
InChI-Schlüssel |
JQADKVSEOSHBNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Benzoyl-piperazin-1-yl)-3-fluoro-phenyl]-butan-1-one](/img/structure/B11089522.png)
![3-(4-Fluorophenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B11089523.png)

![N-(4-acetylphenyl)-2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetamide](/img/structure/B11089531.png)



![6-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11089569.png)
![7-(2-fluorophenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11089574.png)
![1-(3-fluorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione](/img/structure/B11089593.png)
![2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11089598.png)
![Isonicotinic acid N'-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide](/img/structure/B11089604.png)
![methyl (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11089615.png)
